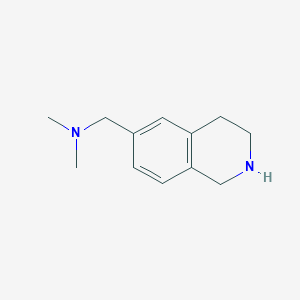
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tetrahydroisoquinoline core, which is a common structural motif in many natural products and synthetic compounds with significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) . This method is favored for its efficiency and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve multicomponent reactions (MCRs), which are powerful strategies in organic synthesis for generating molecular diversity and complexity. MCRs improve atom economy, selectivity, and yield, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems in the brain, potentially modulating the activity of receptors and enzymes involved in neuroprotection and neurodegeneration .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: An alkaloid with neuroprotective activity
Uniqueness
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine is unique due to its specific functionalization at the nitrogen atom, which imparts distinct chemical and biological properties. This functionalization allows for diverse chemical reactions and potential therapeutic applications that are not observed in its parent compound or other similar derivatives .
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine |
InChI |
InChI=1S/C12H18N2/c1-14(2)9-10-3-4-12-8-13-6-5-11(12)7-10/h3-4,7,13H,5-6,8-9H2,1-2H3 |
InChI Key |
OUWVJPHPMRWAIT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC2=C(CNCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


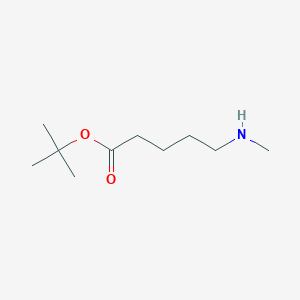
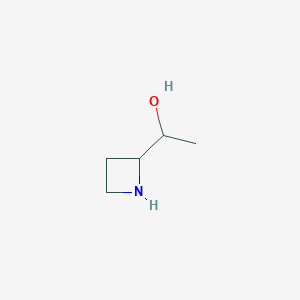
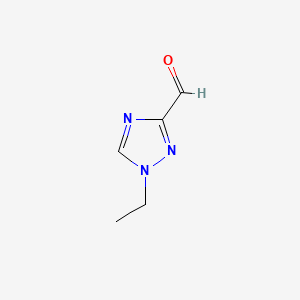
![{6-Aminospiro[3.3]heptan-2-yl}methanol](/img/structure/B13563689.png)

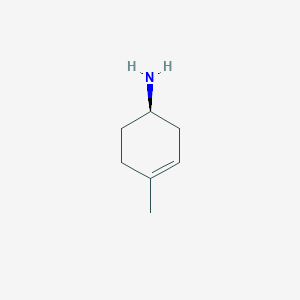
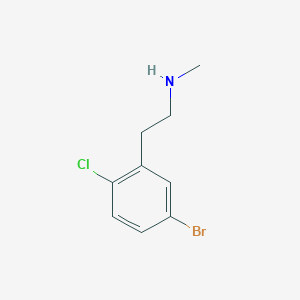
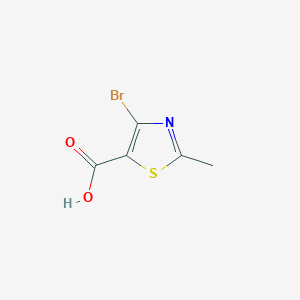
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol](/img/structure/B13563730.png)
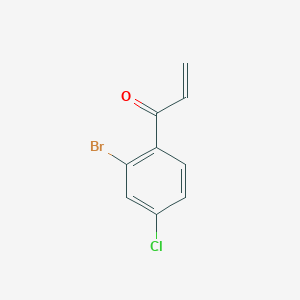
![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-onehydrochloride](/img/structure/B13563744.png)
![2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13563749.png)
![5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride](/img/structure/B13563761.png)

